molecular formula C22H15FN2O3 B2885301 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea CAS No. 923685-44-3

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea

Cat. No.: B2885301
CAS No.: 923685-44-3
M. Wt: 374.371
InChI Key: UTJGUELFZYLLNK-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of chromenyl ureas. This compound is characterized by the presence of a chromen-4-one core substituted with a fluorophenyl group and a phenylurea moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate chromen-4-one derivative with phenyl isocyanate to form the phenylurea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and scalability.

Chemical Reactions Analysis

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.

Scientific Research Applications

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Studies: Researchers study the compound’s effects on cellular pathways and its potential to modulate enzyme activity or receptor binding.

    Chemical Biology: The compound is used as a probe to investigate biological processes and to identify new drug targets.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea can be compared with other similar compounds, such as:

    Chromen-4-one Derivatives: These compounds share the chromen-4-one core and may exhibit similar biological activities. Examples include flavones and coumarins.

    Fluorophenyl Ureas: Compounds with a fluorophenyl group and a urea moiety may have comparable chemical properties and reactivity. Examples include fluorophenylurea herbicides.

    Phenylurea Derivatives: These compounds contain the phenylurea moiety and may be used in various applications, such as pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the chromen-4-one core with the fluorophenyl and phenylurea groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-18-9-5-4-8-16(18)21-13-19(26)17-12-15(10-11-20(17)28-21)25-22(27)24-14-6-2-1-3-7-14/h1-13H,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJGUELFZYLLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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